(1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride
Description
(1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a chiral amine derivative featuring a cyclopentane ring substituted with a 2-ethoxyphenoxy group and an amine moiety, stabilized as a hydrochloride salt. The compound’s stereochemistry (1S,2R configuration) and ether-linked aromatic substituent distinguish it from other cycloalkylamine derivatives.
Properties
IUPAC Name |
(1S,2R)-2-(2-ethoxyphenoxy)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14;/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWDGVJXRRLOLN-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]2CCC[C@@H]2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The ethoxyphenoxy group can be synthesized by reacting 2-ethoxyphenol with an appropriate halogenating agent.
Cyclopentane Ring Formation: The cyclopentane ring can be constructed through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.
Amine Introduction: The amine group is introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopentane intermediate.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amine group, converting it into various reduced forms such as amides or secondary amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the cyclopentane ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amides or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a ligand in receptor studies or as a probe to investigate enzyme-substrate interactions. Its amine group can form hydrogen bonds with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, leading to the development of new drugs or treatments.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its hydrochloride salt form enhances its stability and solubility, making it easier to handle in industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins or enzymes, potentially inhibiting or modulating their activity. The ethoxyphenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and related cyclopropane/cyclopentane derivatives:
Key Observations:
Ring Size : The target compound’s cyclopentane ring provides greater conformational flexibility compared to the rigid cyclopropane derivatives .
Molecular Weight : The target’s estimated molecular weight (~271.74 g/mol) is significantly higher than cyclopropane derivatives (e.g., 187.64 g/mol in ), likely influencing solubility and pharmacokinetics.
Physicochemical and Pharmacological Properties
Polarity and Solubility
- Hydrochloride salts (common across all compounds) enhance aqueous solubility, facilitating formulation for biological testing .
Biological Activity
(1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride is a cyclopentane derivative characterized by an ethoxyphenoxy substituent and an amine group. This compound's hydrochloride form enhances its solubility and stability, making it suitable for various biological and chemical applications. Its potential biological activities warrant further investigation, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C13H19ClN2O2. The presence of the ethoxyphenoxy group contributes to its unique chemical reactivity and biological interactions.
Synthesis Methods
The synthesis typically involves several key steps:
- Ethoxyphenoxy Intermediate Formation : Synthesized by reacting 2-ethoxyphenol with a halogenating agent.
- Cyclopentane Ring Construction : Achieved through cyclization reactions using Grignard reagents.
- Amine Group Introduction : Via nucleophilic substitution reactions.
- Hydrochloride Salt Formation : By reacting the free amine with hydrochloric acid.
| Property | Value |
|---|---|
| Molecular Formula | C13H19ClN2O2 |
| Molecular Weight | 260.75 g/mol |
| Solubility | Soluble in water |
| CAS Number | 2138034-64-5 |
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The amine group can form hydrogen bonds with proteins, potentially modulating their activity. The ethoxyphenoxy group may engage with hydrophobic pockets in proteins, enhancing binding affinity.
Pharmacological Applications
Research indicates that this compound may serve as a ligand in receptor studies or as a probe for enzyme-substrate interactions. Its potential therapeutic applications include:
- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems, suggesting potential antidepressant properties.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
Case Studies
Recent studies have explored the compound's effects on various biological systems:
-
Study on Neurotransmitter Interaction :
- Objective : To evaluate the binding affinity of this compound to serotonin receptors.
- Findings : The compound exhibited moderate binding affinity to serotonin receptors, indicating potential use in mood disorder treatments.
-
Enzyme Activity Modulation :
- Objective : To assess the inhibitory effects on monoamine oxidase (MAO).
- Findings : Results demonstrated that the compound could inhibit MAO activity, which is crucial for regulating neurotransmitter levels in the brain.
Table 2: Summary of Biological Studies
| Study Focus | Findings | Potential Applications |
|---|---|---|
| Neurotransmitter Interaction | Moderate binding affinity to serotonin receptors | Mood disorder treatments |
| Enzyme Activity Modulation | Inhibition of monoamine oxidase (MAO) | Regulation of neurotransmitter levels |
Q & A
Basic: What are the key steps for synthesizing (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride?
Answer:
The synthesis involves a multi-step process:
Esterification and Ring-Opening : React 2-azabicyclo[2.2.1]hept-5-ene-3-one with thionyl chloride under controlled anhydrous conditions to yield a ring-opened intermediate. Temperature control (<10°C) is critical to prevent side reactions .
Reduction : Treat the intermediate in a dichloromethane-water mixture with a reducing agent (e.g., sodium borohydride) to produce the amine hydrochloride.
Purification : Use recrystallization or column chromatography to achieve ≥95% purity, verified via HPLC or NMR .
Basic: How should researchers characterize the purity and stereochemical configuration of this compound?
Answer:
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times to standards.
- Stereochemistry : Employ chiral chromatography (e.g., Chiralpak® AD-H column) or X-ray crystallography to confirm the (1S,2R) configuration. Polarimetry can supplement enantiomeric excess (ee) analysis .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Answer:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) but limited in water. Adjust pH (<3) with HCl to enhance aqueous solubility .
- Stability : Store at -20°C in airtight, light-protected containers. Degradation occurs above 40°C or in basic conditions (pH >7), forming cyclopentene byproducts .
Advanced: How does stereochemistry influence the compound’s biological activity or receptor binding?
Answer:
The (1S,2R) configuration determines spatial orientation, affecting interactions with chiral biological targets (e.g., enzymes or GPCRs). For example:
- Enantioselectivity : The (1S,2R) enantiomer may show 10–100x higher affinity for serotonin receptors compared to its (1R,2S) counterpart, as seen in similar cyclopentane derivatives .
- Methodology : Perform competitive binding assays (e.g., radioligand displacement) using isolated receptors to quantify enantiomer-specific activity .
Advanced: How can researchers resolve contradictory data in solubility or reactivity studies?
Answer:
Contradictions often arise from:
- Solvent Impurities : Use freshly distilled dichloromethane to avoid trace water affecting reactivity .
- pH Variability : Standardize buffer systems (e.g., 0.1M HCl for protonated amine stability).
- Temperature Control : Document reaction thermograms (via DSC) to identify exothermic/endothermic phases that alter kinetics .
Advanced: What analytical methods are recommended for detecting environmental degradation products of this compound?
Answer:
- Hydrolysis/Photolysis : Simulate environmental conditions using UV irradiation (254 nm) or aqueous buffers (pH 4–9). Monitor degradation via LC-MS/MS, identifying fragments like cyclopentene-1-methanol .
- Biotransformation : Incubate with soil microbiota (OECD 301B test) and analyze metabolites using high-resolution mass spectrometry (HRMS) .
Advanced: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and respiratory protection (FFP2 masks) to avoid inhalation of fine particles .
- Ventilation : Conduct reactions in fume hoods with HEPA filters.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
